molecular formula C10H10FNOS B14891879 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile

3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile

Cat. No.: B14891879
M. Wt: 211.26 g/mol
InChI Key: BKYFICJMZNHKFY-UHFFFAOYSA-N
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Description

3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile is an organic compound with the molecular formula C10H10FNOS. This compound is characterized by the presence of a fluorine atom, a hydroxypropylthio group, and a nitrile group attached to a benzene ring. It is a member of the benzonitrile family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of readily available raw materials and mild reaction conditions to ensure safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and the hydroxypropylthio group influences its reactivity and binding affinity to various biomolecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C10H10FNOS

Molecular Weight

211.26 g/mol

IUPAC Name

3-fluoro-4-(3-hydroxypropylsulfanyl)benzonitrile

InChI

InChI=1S/C10H10FNOS/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13/h2-3,6,13H,1,4-5H2

InChI Key

BKYFICJMZNHKFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)SCCCO

Origin of Product

United States

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